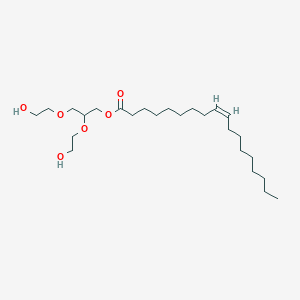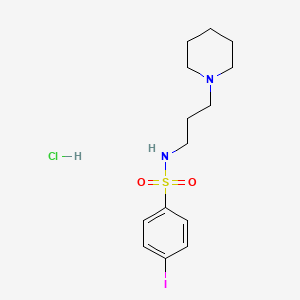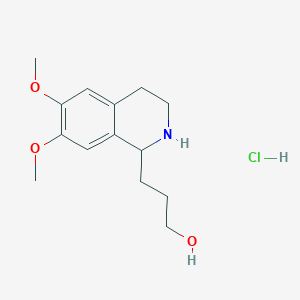
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a hydroxypropyl group and two methoxy groups attached to the isoquinoline ring
準備方法
The synthesis of 1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through an alkylation reaction using a suitable alkylating agent, such as 3-chloropropanol, under basic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, forming a propyl derivative, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or organolithium reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base using aqueous sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively bind to its targets. The methoxy groups may contribute to its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and signal transduction pathways.
類似化合物との比較
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
1-(gamma-Hydroxypropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The free base form of the compound, which lacks the hydrochloride salt.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog without the hydroxypropyl group.
1-(gamma-Hydroxypropyl)-6,7-dimethoxyisoquinoline: An analog with an isoquinoline core instead of a tetrahydroisoquinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H22ClNO3 |
|---|---|
分子量 |
287.78 g/mol |
IUPAC名 |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2;/h8-9,12,15-16H,3-7H2,1-2H3;1H |
InChIキー |
VXJZIWCLBQUDKP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCO)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


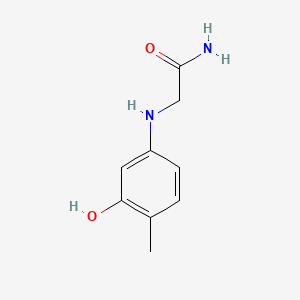
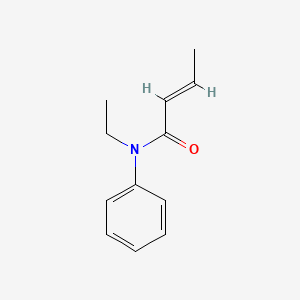
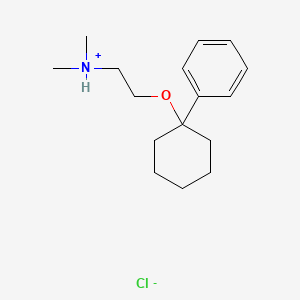
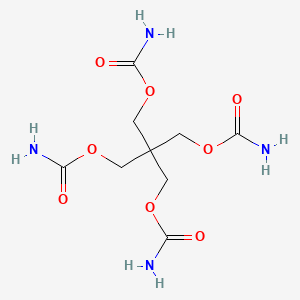


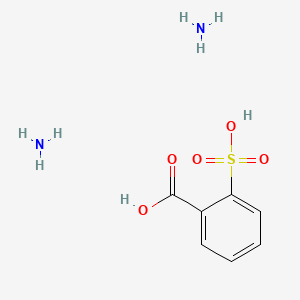
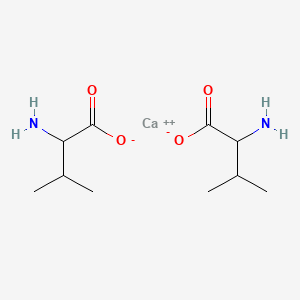

![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
